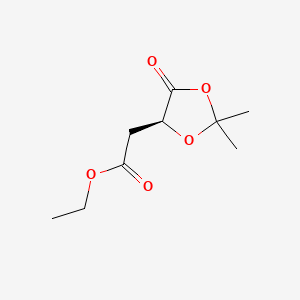
4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one is a heterocyclic compound with significant potential in pharmaceutical applications. This compound is known for its complex structure, which includes a phthalazinone core, a fluorobenzoyl group, and a cyclopropanecarbonyl-piperazine moiety. It has been studied for its potential use in treating various medical conditions, particularly cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one involves multiple steps. One common method includes the following steps:
Formation of the Phthalazinone Core: The phthalazinone core is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using a fluorobenzoyl chloride and a Lewis acid catalyst.
Attachment of the Cyclopropanecarbonyl-Piperazine Moiety: This step involves the reaction of cyclopropanecarbonyl chloride with piperazine, followed by coupling with the phthalazinone core.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted benzoyl compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Its primary application is in oncology, where it has demonstrated efficacy in inhibiting cancer cell growth.
Wirkmechanismus
The mechanism of action of 4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets within cells. It primarily targets enzymes and receptors involved in cell proliferation and apoptosis. By binding to these targets, the compound can inhibit the growth of cancer cells and induce programmed cell death. The pathways involved include the inhibition of tubulin polymerization and the activation of apoptotic signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-chlorobenzoyl)phthalazin-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.
4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-methylbenzoyl)phthalazin-1(2H)-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorobenzoyl group in 4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoyl)phthalazin-1(2H)-one imparts unique properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. These characteristics make it more effective in certain therapeutic applications compared to its analogs .
Eigenschaften
CAS-Nummer |
1460272-52-9 |
|---|---|
Molekularformel |
C24H21FN4O4 |
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
4-[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorobenzoyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H21FN4O4/c25-19-8-7-15(21(30)20-16-3-1-2-4-17(16)22(31)27-26-20)13-18(19)24(33)29-11-9-28(10-12-29)23(32)14-5-6-14/h1-4,7-8,13-14H,5-6,9-12H2,(H,27,31) |
InChI-Schlüssel |
TZIGSMQSELEWLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)C(=O)C4=NNC(=O)C5=CC=CC=C54)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


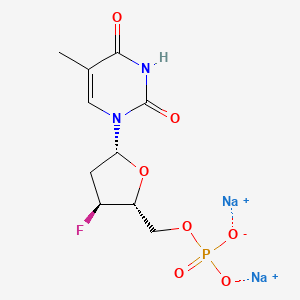
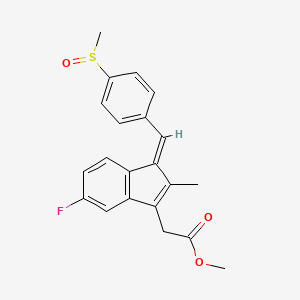
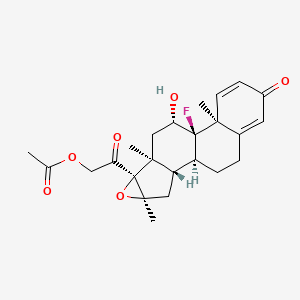
![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)

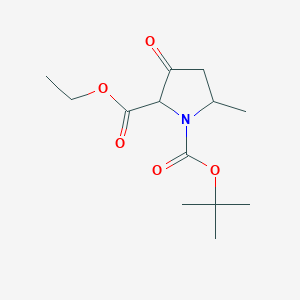


![1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol](/img/structure/B15293977.png)

![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate](/img/structure/B15293992.png)
